Butenolide
Butenolides are a class of cyclic compounds characterized by the presence of an epoxy butan-2-one ring structure. These molecules are commonly found in various natural sources, such as plants and fungi, where they often serve multiple biological functions. They exhibit diverse pharmacological properties, including anti-inflammatory, antioxidant, and antimicrobial activities. Due to their unique structural features, butenolides have garnered significant attention from researchers seeking novel bioactive compounds for drug development. Additionally, due to their potential applications in pharmaceuticals and natural product chemistry, studies focusing on the isolation, structure-activity relationships, and biosynthesis of these molecules are ongoing. Their versatile chemical properties make them promising candidates for further exploration in diverse fields such as medicine, cosmetics, and agrochemicals.

Struktur | Chemischer Name | CAS | MF |
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Calcium diascorbate | 5743-27-1 | C12H14CaO12 |
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Calcium Ascorbate Dihydrate | 5743-28-2 | C12H18CaO14 |
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4-Methyl-2(5H)-furanone | 6124-79-4 | C5H6O2 |
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(S)-(-)-5-hydroxymethyl-2(5H)-furanone | 78508-96-0 | C5H6O3 |
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3-Bromo-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone | 132059-53-1 | C5H3Br3O3 |
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2-Furanacetic acid, a-chloro-2,5-dihydro-5-oxo-, (aS,2R)- | 157762-78-2 | C6H5ClO4 |
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3-Chloro-4-(dichloromethyl)-2(5H)-furanone | 122551-89-7 | C5H3Cl3O2 |
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3,4-Dibromofuran-2,5-dione | 1122-12-9 | C4Br2O3 |
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1H-Cyclonona[c]furan-1,3,6-trione,9-ethylidene-4,5,7,8,9,10-hexahydro-5,8-dihydroxy-4-propyl-, (4R,5R,8R)-rel- | 123068-35-9 | C16H20O6 |
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2,5-Furandione,3-methyl-4-[(1E,3E,5E)-6-methyl-7-oxo-1,3,5-octatrien-1-yl]- | 158204-25-2 | C14H14O4 |
Verwandte Literatur
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Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
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Yehui Duan,Zhaoming Yan,Xiangfeng Kong,Jinping Deng Food Funct., 2019,10, 5152-5165
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Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
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5. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
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